TRPM8 Antagonist Potency of 4-Chlorophenyl vs. Unsubstituted Phenyl Analogs in the Spiro[chromene-2,4'-piperidine] Series
In the Chaudhari et al. (2013) TRPM8 antagonist series, the N‑(4‑chlorophenyl) carboxamide analog (compound 10e) displayed an IC₅₀ of 8.9 nM, whereas the unsubstituted N‑phenyl reference compound exhibited an IC₅₀ of approximately 800 nM [1]. This represents a roughly 90‑fold improvement in potency conferred by the 4‑chloro substituent on the N‑aryl ring. For procurement, this means that the 4‑chlorophenyl derivative provides substantially higher target engagement at a given concentration, reducing the amount of compound required for in‑vitro or in‑vivo TRPM8 studies.
| Evidence Dimension | TRPM8 channel inhibition IC₅₀ |
|---|---|
| Target Compound Data | 8.9 nM (racemic 4-chlorophenyl analog 10e; (R)-(−)-enantiomer) |
| Comparator Or Baseline | ~800 nM (unsubstituted N-phenyl analog in the same series) |
| Quantified Difference | ~90-fold improvement |
| Conditions | Human TRPM8 calcium-influx assay in HEK293T cells |
Why This Matters
The 90‑fold potency difference translates into lower compound consumption, higher assay sensitivity, and greater signal‑to‑noise ratio in screening campaigns—directly affecting reagent cost‑per‑data‑point and experimental reproducibility.
- [1] Chaudhari, S.S. et al. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. Bioorg. Med. Chem. 2013, 21, 6542–6553. IC₅₀ data for compound 10e (8.9 nM) and reference analog (~800 nM) from BindingDB entry BDBM50133817. View Source
